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Compound of Interest

Compound Name: E235

Cat. No.: B1663354

Technical Support Center: Welded E235
Structures

This guide provides researchers and scientists with in-depth information for troubleshooting
and resolving issues related to residual stress in welded E235 (or equivalent S235JR) steel
structures.

Troubleshooting Guide

This section addresses common problems encountered during and after the welding of E235
steel, focusing on distortion and cracking linked to residual stress.
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Problem/Observation

Potential Cause

Recommended
Action/Solution

Angular Distortion: The welded
components have formed an

angle instead of remaining flat.

Non-uniform transverse
shrinkage across the weld
cross-section. This is often due
to excessive heat input, a high
number of weld passes, or

improper joint design.

- Pre-Welding: Minimize the
weld volume and number of
passes. Use intermittent
welding instead of a
continuous bead where
possible.- Post-Welding: Apply
a stress relief method such as
Post-Weld Heat Treatment
(PWHT) to relax the stresses
causing the distortion.
Mechanical straightening
(peening or pressing) can also
be used, but may not be as
effective at reducing internal

stress.

Bowing/Camber: The welded
structure has curved along its

length.

Non-uniform longitudinal
shrinkage along the weld
length. This is common in
asymmetric structures or when
welding is not sequenced

correctly.

- Pre-Welding: Use a balanced
welding sequence, such as
welding from the center
outwards on both sides of the
neutral axis. Clamping the
workpiece securely can help
prevent movement.[1]- Post-
Welding: Vibratory Stress
Relief (VSR) can be effective
in redistributing peak stresses
and improving dimensional
stability. PWHT is also a viable

solution.

Delayed Cracking (Cold
Cracking): Cracks appear in
the weld or Heat-Affected Zone
(HAZ) hours or days after

welding.

High levels of residual tensile
stress combined with the
presence of hydrogen and a
susceptible microstructure.

Residual stresses act as a

- Pre-Welding: Use low-
hydrogen consumables and
ensure the base metal is clean
and dry. Applying preheat can
slow the cooling rate, reducing

the formation of brittle
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driving force for crack microstructures and allowing

propagation. hydrogen to escape.[2]- Post-
Welding: Immediate Post-Weld
Heat Treatment (PWHT) is the
most effective solution. It
tempers the microstructure,
reduces hardness, and
significantly lowers residual

tensile stresses.[3][4]

- Pre-Machining: The structure

o must be stress-relieved before
The machining process

Dimensional Instability during ) any precision machining.
o removes material that was _
Machining: The welded and ) ) ) PWHT is the most thorough
holding the residual stresses in _
cooled structure changes o o method. VSR is a faster
equilibrium. The remaining _
shape or warps after o i alternative that can
o ) stresses redistribute, causing o ) -
machining operations. significantly improve stability

deformation. _ _ _
without altering material

properties.[3][5]

Frequently Asked Questions (FAQS)

Q1: What is residual stress and why is it a concern in welded E235 structures?

Al: Residual stresses are internal stresses that remain in a structure after the cause of the
stress (in this case, the intense, localized heat from welding) has been removed.[1][2] They are
caused by the non-uniform heating and cooling cycle, where the heated weld metal contracts
as it cools and is restrained by the surrounding cooler base metal.[2] These stresses can be as
high as the yield strength of the material and are a major concern because they can lead to:

 Distortion and Warping: Affecting the dimensional accuracy of the final product.[1]

o Reduced Fatigue Life: Tensile residual stresses lower the threshold for fatigue crack
initiation.[1]

 Increased Susceptibility to Cracking: Especially brittle fracture and stress corrosion cracking.

[3114]
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Q2: What are the primary methods for reducing residual stress in E235 welds?
A2: The three most common industrial methods are:

o Post-Weld Heat Treatment (PWHT): This involves uniformly heating the entire weldment to a
specific temperature, holding it for a set duration, and then cooling it at a controlled rate.[5]
This process reduces residual stresses by lowering the material's yield strength at elevated
temperatures, allowing for microscopic plastic deformation (creep).[6]

 Vibratory Stress Relief (VSR): This is a non-thermal method that uses controlled, sub-
harmonic vibrations to redistribute peak residual stresses.[5] By vibrating the workpiece at its
resonant frequency, the internal stresses are combined with the vibrational stress, causing
localized plastic flow and stress reduction.[3][5]

e Peening (e.g., Shot Peening): This is a cold working process where the surface of the weld is
bombarded with small spherical media (shot).[7] This action creates a layer of compressive
residual stress on the surface, which can counteract the detrimental effects of tensile
residual stresses from welding and improve fatigue life.[7]

Q3: When is PWHT mandatory for E235 (S235JR) steel?

A3: PWHT requirements are often dictated by design codes and application specifics.
According to standards like AWS D1.1, PWHT may be required when the throat thickness of
the weld exceeds a certain dimension (e.g., 50 mm) or for specific structural applications where
dimensional stability and fracture resistance are critical. For carbon steels, it is essential for
ensuring structural integrity in many applications.[4]

Q4: Can VSR completely replace PWHT?

A4: VSR and PWHT are not always interchangeable. VSR is excellent for improving
dimensional stability for machining and reducing peak stresses.[5] It is faster, more energy-
efficient, and does not alter the material's bulk metallurgical properties.[3] However, PWHT
provides a more thorough reduction of stress throughout the entire cross-section and also
tempers the microstructure of the weld and HAZ, which reduces hardness and improves
ductility.[4] For applications where microstructural improvements are critical, PWHT is
necessary.
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Q5: How can | minimize the creation of residual stress during the welding process itself?

A5: While post-weld treatments are effective, minimizing stress from the start is crucial. Key
strategies include:

o Control Heat Input: Use a welding process with lower heat input, such as intermittent or
backstep welding techniques.[1]

e Minimize Weld Metal: Avoid overwelding. A smaller weld volume results in less shrinkage
and lower stress.

o Use Proper Weld Sequencing: A balanced welding sequence (e.g., welding symmetrically
around the neutral axis) helps to distribute shrinkage stresses more evenly.[1]

e Preheating: Uniformly preheating the component reduces the thermal gradient between the
weld and the base material, leading to more uniform cooling and lower residual stresses.

Data Presentation

The following tables summarize key quantitative data for stress relief processes applicable to
E235 steel.

Table 1: Post-Weld Heat Treatment (PWHT) Parameters for E235 (S235JR) Steel
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Parameter

Value

Notes

Stress Relieving Temperature

580 - 630 °C

Based on material data for
S235JR. Temperature should
be uniform across the

component.

Heating Rate

< 200 °C / hour (above 300°C)

Rate should be controlled to
avoid introducing new thermal

stresses.[5]

Holding (Soaking) Time

1 - 2 minutes per mm of

thickest section

Minimum of 30 minutes

required.

Cooling Rate

< 200 °C / hour (down to
300°C)

Controlled cooling is critical to
prevent re-introduction of

stresses.[5]

Table 2: Comparison of Common Stress Relief Methods
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L Typical Stress Key Key
Method Principle . ST
Reduction Advantages Limitations
Can cause
Highly effective distortion;
and thorough; energy-intensive;
PWHT Thermal (Creep) 80 - 95%
tempers may alter bulk
microstructure.[4] mechanical
properties.
Fast and energy- )
o Less effective on
efficient;
) complex
Mechanical 40 - 70% (Peak portable; no )
VSR - geometries; does
(Vibration) Stresses) change to
_ not temper
material _
_ microstructure.
properties.[3][5]
Greatly improves  Only affects the
) N/A (Induces fatigue life and surface layer;
] Mechanical ) ) )
Shot Peening Compressive resistance to does not relieve
(Surface Work) ] ]
Stress) stress corrosion bulk internal
cracking.[7] stresses.

Experimental Protocols
Protocol 1: Post-Weld Heat Treatment (PWHT)

Objective: To reduce residual stresses and temper the microstructure of a welded E235
structure.

Methodology:

o Preparation: Ensure the weldment is clean and free of contaminants. Place the structure
inside a calibrated furnace, ensuring it is adequately supported to prevent distortion during
heating.

e Thermocouple Placement: Attach a minimum of four calibrated thermocouples to the
workpiece on the thickest and thinnest sections to monitor the temperature accurately.[5]
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e Heating:
o Heat the furnace to 300°C. The heating rate up to this point is not critical.
o From 300°C, increase the temperature at a controlled rate not exceeding 200°C per hour.

o Continue heating until the entire part reaches the soaking temperature range of 580-
630°C.

e Soaking:
o Once the coldest part of the structure reaches 580°C, begin the holding (soaking) period.

o Maintain the temperature of the entire structure within the 580-630°C range for a duration
calculated as 1-2 minutes per millimeter of the thickest cross-section (with a 30-minute
minimum).

e Cooling:

o After the soaking period, cool the structure inside the furnace at a controlled rate not
exceeding 200°C per hour until the temperature reaches 300°C.[5]

o Below 300°C, the structure can be cooled in still air.

o Documentation: Record the entire time-temperature profile from the thermocouples for
quality assurance.[5]

Protocol 2: Vibratory Stress Relief (VSR)

Objective: To reduce peak residual stresses and improve the dimensional stability of a welded
E235 structure.

Methodology:

o Preparation: Place the weldment on vibration-isolating pads to allow it to vibrate freely. The
structure should be stable and supported.

e Equipment Setup:
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o Securely clamp the vibrator unit to the workpiece. The location should be chosen to
effectively induce resonance across the structure, often on a rigid section.

o Place an accelerometer on the workpiece to monitor the vibrational response.

e Resonance Scanning:

o Begin a slow scan of vibrator frequencies to identify the natural resonant frequencies of
the workpiece. The control system will record the amplitude response versus frequency.

e Treatment:
o Tune the vibrator to the primary resonant frequency identified in the scan.

o Operate the vibrator for a predetermined period (typically 15-30 minutes, depending on the
size and complexity of the part). The control system monitors the power required to
maintain the vibration. As stresses are relieved, the workpiece vibrates more easily, and
the power required will decrease and then stabilize.

¢ Post-Treatment Scan:

o After the treatment period, perform a second resonance scan. A successful treatment is
typically indicated by a shift in the resonant frequency and an increase in the amplitude of
the peak, signifying that the structure is now vibrating more efficiently due to reduced
internal friction from stress.

o Completion: Once the post-treatment scan confirms stabilization, the process is complete.

Visualizations

The following diagrams illustrate key workflows and relationships in managing residual stress.
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3. Plan Weld
Sequence

4. Execute Welding

Post-Welding Phase

5. Inspect for
Distortion/Cracks

Stress Relief
Required?

6. Select Relief Method

PWHT Peening

7. Final Inspection &
Machining

Click to download full resolution via product page

Caption: Workflow for managing residual stress from design to final inspection.
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Caption: Cause-and-effect relationship between welding factors and defects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Reducing residual stress in welded E235 structures].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663354#reducing-residual-stress-in-welded-e235-
structures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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